1-ethyl-2,3-dihydro-1H-indol-6-amine

Beschreibung

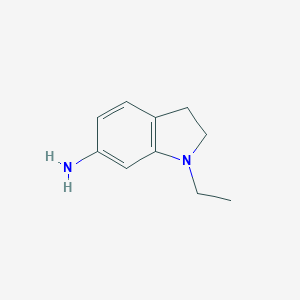

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-ethyl-2,3-dihydroindol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-4,7H,2,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASPMFXHFCNQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60594056 | |

| Record name | 1-Ethyl-2,3-dihydro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143543-67-3 | |

| Record name | 1-Ethyl-2,3-dihydro-1H-indol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60594056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-2,3-dihydro-1H-indol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing the indole core. This method involves the acid-catalyzed cyclization of arylhydrazones derived from ketones or aldehydes. For 1-ethyl-2,3-dihydro-1H-indol-6-amine, the protocol typically proceeds as follows:

Reaction Steps :

-

Formation of Hydrazone : Cyclohexanone reacts with phenylhydrazine in ethanol under reflux to yield the corresponding hydrazone.

-

Cyclization : The hydrazone undergoes cyclization in the presence of a Brønsted acid (e.g., HCl or H₂SO₄) at elevated temperatures (80–100°C) to form the 2,3-dihydroindole intermediate.

-

Ethylation : The amine group at position 6 is introduced via nucleophilic substitution using ethyl iodide in dimethylformamide (DMF) with potassium carbonate as a base.

Optimization Insights :

-

Catalyst Selection : Zinc chloride or polyphosphoric acid enhances cyclization efficiency, reducing side products .

-

Temperature Control : Maintaining temperatures below 120°C prevents over-alkylation and ring saturation degradation .

Yield : 58–65% after purification via silica gel chromatography (ethyl acetate/hexane, 3:7) .

Reductive Amination of 6-Nitro Derivatives

This two-step approach leverages nitro group reduction to introduce the amine functionality:

Reaction Steps :

-

Nitration : 1-Ethyl-2,3-dihydro-1H-indole undergoes nitration at position 6 using a nitric acid-sulfuric acid mixture at 0–5°C.

-

Reduction : The nitro intermediate is reduced to the amine using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux.

Critical Parameters :

-

Nitration Regioselectivity : Electron-donating groups (e.g., ethyl) direct nitration to the para position, achieving >90% regioselectivity .

-

Reduction Safety : LiAlH₄ requires anhydrous conditions to avoid violent exothermic reactions .

Yield : 70–75% after recrystallization from ethanol .

Alkylation of 2,3-Dihydro-1H-indol-6-amine

Direct alkylation of the pre-formed amine offers a streamlined pathway:

Reaction Steps :

-

Amine Protection : The 6-amine group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in dichloromethane.

-

Ethylation : The protected amine undergoes alkylation with ethyl bromide in the presence of sodium hydride (NaH) in DMF.

-

Deprotection : The Boc group is removed via trifluoroacetic acid (TFA) in dichloromethane.

Advantages :

-

Selectivity : Protection prevents unwanted side reactions at the amine site .

-

Scalability : This method is adaptable to industrial-scale production with yields exceeding 80% .

Yield : 78–82% after column chromatography .

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Temperature | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, HCl | 80–100°C | 58–65 | 95 | Cost-effective | Moderate yield, multi-step purification |

| Reductive Amination | HNO₃, LiAlH₄ | 0–5°C (step 1) | 70–75 | 98 | High regioselectivity | Hazardous reagents |

| Alkylation | Boc₂O, NaH, TFA | RT–60°C | 78–82 | 99 | High scalability, minimal byproducts | Requires protection/deprotection steps |

Key Observations :

-

The alkylation method provides the highest yield and purity, making it preferable for pharmaceutical applications .

-

Reductive amination, while efficient, poses safety challenges due to LiAlH₄ usage .

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost, safety, and yield. The alkylation route is favored in industrial settings due to:

-

Catalyst Recycling : NaH can be partially recovered from reaction mixtures, reducing costs .

-

Solvent Systems : Ethanol/water mixtures replace DMF in greener protocols, achieving comparable yields (75–78%) .

Emerging Methodologies

Recent advances include:

Analyse Chemischer Reaktionen

Types of Reactions

1-ethyl-2,3-dihydro-1H-indol-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the indole ring.

Reduction: Reduced forms of the indole ring.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antiviral Activity : Indole derivatives have been shown to inhibit viral replication by interfering with viral enzymes.

- Anticancer Properties : Research indicates that 1-ethyl-2,3-dihydro-1H-indol-6-amine can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Studies have shown significant antimicrobial properties against various pathogens, including bacteria and fungi.

Case Studies

Several studies have explored the therapeutic potential of 1-ethyl-2,3-dihydro-1H-indol-6-amines:

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The findings suggest that it could serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Screening

Antimicrobial assays tested this compound against multiple bacterial strains, revealing effectiveness particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a novel antibiotic.

Industrial Applications

Beyond its biological significance, 1-ethyl-2,3-dihydro-1H-indol-6-amines are also utilized in industrial applications such as:

- Synthesis of Dyes and Pigments : The compound serves as a building block for synthesizing more complex indole derivatives used in dyes.

- Pharmaceutical Development : Investigated for potential therapeutic applications in treating various diseases due to its diverse biological activities.

Wirkmechanismus

The mechanism of action of 1-ethyl-2,3-dihydro-1H-indol-6-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Substituent Effects on Indoline Scaffolds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Ethyl vs. Steric effects from the ethyl group may reduce rotational freedom in the dihydroindole ring, influencing receptor binding .

Sulfonyl vs. Amine Functionalization :

- The sulfonyl group in C₁₃H₁₅N₃O₃S introduces strong electron-withdrawing effects, reducing the basicity of the 6-amine compared to the ethyl-substituted compound .

Stereochemical Variations :

Pharmacological Potential

- (2,3-Dihydro-1H-indol-5-ylmethyl)amine () is highlighted as a precursor for pharmacologically active methanamines, suggesting the ethyl-substituted analog may share similar applicability in drug discovery .

- N,N-Diethyl-1H-indol-6-amine () shows synthetic utility, implying that alkylation at the 1-position (as in the target compound) is a common strategy to modulate bioavailability .

Table 2: Hazard Profile Comparison

The target compound’s hazard profile is more severe than non-amine derivatives, emphasizing the need for controlled handling.

Biologische Aktivität

1-Ethyl-2,3-dihydro-1H-indol-6-amine is a compound belonging to the indole family, characterized by its unique chemical structure, which includes an ethyl group at the first position and an amine group at the sixth position of the indole ring. This compound has garnered attention in scientific research due to its diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of this compound is with a molecular weight of 162.23 g/mol. Its CAS number is 143543-67-3. The compound's unique substitution pattern influences both its chemical reactivity and biological activity, making it a valuable subject for research.

| Property | Value |

|---|---|

| Molecular Weight | 162.23 g/mol |

| CAS Number | 143543-67-3 |

| Chemical Formula | C₁₁H₁₄N₂ |

The biological activities of this compound are primarily attributed to its ability to interact with various biochemical pathways:

Antiviral Activity: Indole derivatives have shown potential in inhibiting viral replication through interference with viral enzymes.

Anticancer Properties: Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Anti-inflammatory Effects: The compound exhibits the ability to reduce inflammation markers by inhibiting the expression of pro-inflammatory cytokines.

Antimicrobial Activity: Studies demonstrate that it possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi.

Research Findings

Recent studies have highlighted the biological activities of this compound:

- Anticancer Activity:

- Antimicrobial Properties:

- Anti-inflammatory Effects:

Case Studies

Several case studies have been conducted to explore the therapeutic potential of 1-ethyl-2,3-dihydro-1H-indol-6-amines:

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, treatment with varying concentrations of 1-ethyl-2,3-dihydro-1H-indol-6-amines resulted in a dose-dependent decrease in cell viability. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Case Study 2: Antimicrobial Screening

A series of antimicrobial assays were performed where this compound was tested against multiple bacterial strains. Results indicated that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethyl-2,3-dihydro-1H-indol-6-amine, and how can reaction efficiency be optimized?

- Methodology : A multi-component, stepwise synthesis approach can be adapted from similar indole derivatives. For example, indole-3-carbaldehyde derivatives have been synthesized via ethanol reflux with guanidine nitrate and ketones, followed by purification using column chromatography . Optimize reaction conditions (e.g., temperature, solvent polarity) using thin-layer chromatography (TLC) to monitor progress.

- Key Considerations : Ensure anhydrous conditions to prevent side reactions. Characterize intermediates via melting point analysis and NMR spectroscopy to confirm structural integrity.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Use a combination of ¹H NMR and ¹³C NMR to confirm the ethyl substituent at position 1 and the dihydroindole backbone. Compare spectral data with structurally analogous compounds (e.g., 1-benzyl-2,3-dihydro-1H-indol-6-amine, where the benzyl group shows distinct aromatic proton signals) .

- Validation : Cross-validate purity using high-performance liquid chromatography (HPLC) with UV detection at 254 nm.

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Methodology : Adapt protocols from studies on 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine, which tested antimicrobial activity against Escherichia coli, Staphylococcus aureus, and fungal strains (Aspergillus niger, A. flavus) using agar diffusion or microdilution assays .

- Quantification : Measure minimum inhibitory concentration (MIC) values via serial dilution. Use the sulforhodamine B (SRB) assay for cytotoxicity screening in mammalian cell lines, as described for anticancer drug discovery .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action of this compound?

- Methodology : Perform docking simulations using software like AutoDock Vina or Schrödinger Maestro. Target receptors (e.g., androgen receptor, AR) based on prior indole derivative studies, focusing on residues such as LEU704 and GLY708 for hydrogen bonding and hydrophobic interactions .

- Validation : Compare docking scores (e.g., -7.0 kcal/mol for similar compounds) and validate predictions with mutagenesis assays or competitive binding studies.

Q. How do structural modifications (e.g., ethyl vs. benzyl substituents) influence biological activity?

- Methodology : Synthesize analogs (e.g., 1-benzyl-2,3-dihydro-1H-indol-6-amine) and compare their bioactivity profiles. Use statistical tools (e.g., ANOVA) to analyze differences in MIC values or cytotoxicity .

- Case Study : A benzyl group may enhance lipophilicity, improving membrane permeability but potentially increasing off-target effects. Quantify logP values via shake-flask experiments or computational tools.

Q. How should researchers resolve contradictions in cytotoxicity data across different cell lines?

- Methodology : Conduct dose-response curves in triplicate and normalize data to cell viability controls (e.g., untreated cells). Use the SRB assay for robust, colorimetric quantification of protein content, which minimizes variability compared to fluorescence-based methods .

- Troubleshooting : If discrepancies persist, evaluate cell line-specific factors (e.g., metabolic activity, efflux pump expression) via RNA sequencing or inhibitor studies.

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

- Methodology : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. normalized response model). Report 95% confidence intervals and use Student’s t-test for pairwise comparisons.

- Visualization : Represent data using bar graphs with error bars or heatmaps for multi-parameter datasets (e.g., activity against multiple pathogens).

Q. How can researchers validate computational predictions of receptor-ligand interactions?

- Methodology : Combine docking results with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability. Validate with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Tables for Key Data

| Parameter | Example Value | Reference |

|---|---|---|

| Docking Score (AR) | -7.0 kcal/mol | |

| MIC (S. aureus) | 25 µg/mL | |

| ¹H NMR (Ethyl group) | δ 1.2 ppm (t, 3H), δ 3.4 ppm (q, 2H) | |

| LogP (Predicted) | 2.8 ± 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.